molecular formula C11H13N3O B1348396 4-Hydrazino-8-methoxy-2-methylquinoline CAS No. 49612-19-3

4-Hydrazino-8-methoxy-2-methylquinoline

Cat. No. B1348396
CAS RN: 49612-19-3
M. Wt: 203.24 g/mol
InChI Key: VOLZQVKMAWUFBE-UHFFFAOYSA-N
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Description

4-Hydrazino-8-methoxy-2-methylquinoline, also known as HM-1, is a chemical compound that has gained significant interest in the scientific community. It has the linear formula C11H13O1N3 .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-8-methoxy-2-methylquinoline can be represented by the SMILES string NNC1=CC(C)=NC2=C(OC)C=CC=C12 . The InChI representation is 1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

4-Hydrazino-8-methoxy-2-methylquinoline is a solid substance . Its molecular weight is 203.24 g/mol.

Scientific Research Applications

Synthesis and Transformations

  • 4-Hydrazino-8-methoxy-2-methylquinolines are synthesized from corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. These compounds have been used to create various derivatives such as 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing their synthetic utility (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Reaction with Trifluoromethyl-β-diketones

  • When 4-hydrazinoquinolines react with trifluoromethyl-β-diketones, they produce various pyrazole derivatives. The specific products depend on the substitution of the diketone. This process highlights the chemical versatility and reactivity of 4-hydrazinoquinolines (Singh, Kapoor, Kumar, & Threadgill, 1997).

Nucleophilic Reactions

  • Nucleophilic substitution reactions of 4-hydrazinoquinolines lead to the formation of various 4-substituted 2-quinolinones and quinolinethiones. These reactions are significant for synthesizing new compounds with potential applications in various fields (Ismail, Abass, & Hassan, 2000).

Anticonvulsant and Analgesic Agents

  • Derivatives of 4-hydrazinoquinoline have been synthesized and tested for their anticonvulsant and analgesic properties. This suggests potential therapeutic applications for these compounds (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Organometallic Complexes

  • 4-Hydrazino-8-methoxy-2-methylquinoline can form organorhodium(III) complexes. These complexes have been characterized spectroscopically, indicating potential applications in coordination chemistry and catalysis (Nonoyama, 1974).

Antimicrobial Activity

Antileishmanial Activity

  • Certain derivatives of 4-hydrazinoquinoline, known as lepidines, have demonstrated significant antileishmanial activity in a hamster-Leishmania donovani model. This underscores their potential as effective agents in the treatment of leishmaniasis (Kinnamon, Steck, Loizeaux, Hanson, Chapman, & Waits, 1978).

Structural and Mechanistic Studies

  • The reaction of 4-hydrazinoquinolines with other compounds, such as acetylacetone, leads to various pyrazoles and diazepines, providing insights into the structure and reaction mechanisms of these compounds (Ahluwalia, Kaila, & Singh, 1986).

Antimicrobial Potentials of Analogues

  • Studies on the antimicrobial activities of 4-methylquinoline analogues have suggested their potential as natural preservatives against foodborne bacteria. This highlights the broader applications of 4-hydrazinoquinoline derivatives in food safety and preservation (Kim, Lee, Yang, & Lee, 2014).

Novel Derivatives and Biological Activity

  • The creation of novel 4-pyrazolylquinolinone derivatives from 4-hydrazinoquinolines has been explored, indicating their potential biological significance and application in developing new pharmacological agents (Abass, 2000).

Safety And Hazards

This compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P332+P313 (if skin irritation occurs: get medical advice/attention), P337+P313 (if eye irritation persists: get medical advice/attention), and P362+P364 (take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

(8-methoxy-2-methylquinolin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-9(14-12)8-4-3-5-10(15-2)11(8)13-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLZQVKMAWUFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332719
Record name 4-Hydrazino-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-8-methoxy-2-methylquinoline

CAS RN

49612-19-3
Record name 4-Hydrazino-8-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Avetisyan, IL Aleksanyan… - Russian journal of organic …, 2010 - Springer
6(8)-Substituted 4-hydrazino-2-methylquinolines were synthesized by reaction of the corresponding 4-chloro-2-methylquinolines with hydrazine hydrate. Reactions of the title …
Number of citations: 3 link.springer.com
RASIOFR REVERSE, CBL CELLAI - IL FARMACO, 1992 - researchgate.net
… 17 mmol) of 4-hydrazino-8-methoxy-2-methylquinoline and 100 mg (0. 14 mmol) of 3formylrifamycin SV. It was purified by CC eluting with CHCl,/MeOH 9:1, to yield 60 mg (60%) of 13. …
Number of citations: 0 www.researchgate.net

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